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1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE Documentation Hub

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  • Product: 1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE
  • CAS: 104741-23-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methoxy-3-nitrobenzenesulfonyl Piperidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-methoxy-3-nitrobenzenesulfonyl piperidine, a functionalized sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-3-nitrobenzenesulfonyl piperidine, a functionalized sulfonamide with significant potential in medicinal chemistry and drug discovery. While not as extensively documented as some commercial reagents, its structural motifs—a nitroaromatic ring, a sulfonamide linker, and a piperidine scaffold—are prevalent in a multitude of biologically active compounds. This document consolidates the predicted physicochemical properties, outlines a robust synthetic pathway, discusses potential applications based on structure-activity relationships of analogous compounds, and provides detailed protocols for its characterization and safe handling. The insights herein are curated to empower researchers in leveraging this and similar scaffolds for the development of novel therapeutic agents.

Core Molecular Profile

4-Methoxy-3-nitrobenzenesulfonyl piperidine, systematically named 1-[(4-methoxy-3-nitrophenyl)sulfonyl]piperidine, is a derivative of piperidine featuring a substituted benzenesulfonyl group attached to the piperidine nitrogen. The presence of a methoxy group, a nitro group, and a sulfonamide linkage bestows upon the molecule a unique electronic and steric profile, making it an intriguing candidate for molecular design and library synthesis.

Physicochemical and Structural Data

A thorough analysis of the constituent parts of the molecule allows for the accurate prediction of its core properties. The piperidine ring provides a flexible, three-dimensional structure, while the substituted aromatic ring introduces rigidity and specific electronic features crucial for molecular recognition.

PropertyValueSource
IUPAC Name 1-[(4-methoxy-3-nitrophenyl)sulfonyl]piperidine-
Molecular Formula C₁₂H₁₆N₂O₅SCalculated
Molecular Weight 316.33 g/mol Calculated
Monoisotopic Mass 316.0780 DaCalculated
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)=O-
Predicted XlogP ~2.1Analogous Compounds[1][2]
Hydrogen Bond Acceptors 6 (5 from O, 1 from N)Calculated
Hydrogen Bond Donors 0Calculated
Polar Surface Area 85.5 ŲCalculated

Table 1: Core physicochemical properties of 4-methoxy-3-nitrobenzenesulfonyl piperidine.

Synthesis and Mechanism

The synthesis of N-arylsulfonylpiperidines is a well-established transformation in organic chemistry. The most direct and efficient route to 4-methoxy-3-nitrobenzenesulfonyl piperidine is the sulfonylation of piperidine with 4-methoxy-3-nitrobenzenesulfonyl chloride.

Synthetic Rationale

The choice of this pathway is predicated on the high reactivity of sulfonyl chlorides towards nucleophilic amines. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. A non-nucleophilic base is typically employed to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Piperidine Piperidine TargetMolecule 4-Methoxy-3-nitro- benzenesulfonyl piperidine Piperidine->TargetMolecule Nucleophilic Attack SulfonylChloride 4-Methoxy-3-nitro- benzenesulfonyl chloride SulfonylChloride->TargetMolecule Base Base (e.g., Triethylamine) Byproduct Triethylammonium chloride Base->Byproduct HCl Quenching Solvent Aprotic Solvent (e.g., DCM)

Caption: Synthetic workflow for 4-methoxy-3-nitrobenzenesulfonyl piperidine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the amine.

  • Reagent Addition: In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol). Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes. The slight excess of piperidine ensures complete consumption of the starting sulfonyl chloride, while triethylamine acts as an acid scavenger.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system until the starting sulfonyl chloride spot is no longer visible.

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess piperidine and triethylamine), saturated aqueous NaHCO₃ (to remove any residual acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-methoxy-3-nitrobenzenesulfonyl piperidine.

Applications in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[3] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form key hydrogen bonds make it a privileged scaffold.[4][5]

Rationale for Biological Activity

The combination of the sulfonylpiperidine core with a nitroaromatic moiety suggests several potential therapeutic applications.

  • Enzyme Inhibition: Sulfonylpiperidines have been identified as potent inhibitors of various enzymes. For instance, novel sulfonylpiperidine derivatives have shown excellent inhibitory activity against bacterial thymidylate kinase (TMK), a crucial enzyme for DNA synthesis, highlighting their potential as antibacterial agents.[6]

  • Receptor Modulation: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The specific substitution pattern on the aromatic ring can be tailored to achieve high affinity and selectivity for a particular receptor target.

  • Structure-Activity Relationship (SAR) Exploration: This molecule serves as an excellent starting point for library synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized through techniques like Buchwald-Hartwig amination or amide coupling, allowing for rapid exploration of the chemical space around the aromatic ring.[7]

SAR_Exploration cluster_derivatives Potential Derivatives Start 4-Methoxy-3-nitro- benzenesulfonyl piperidine Nitro Group (NO₂) Amine Amino Derivative Reduction (e.g., H₂/Pd-C) Start:f0->Amine:head Reduction Amides Amide Library Acylation Amine:f0->Amides:head Functionalization Arylamines Arylamine Library Buchwald-Hartwig Coupling Amine:f0->Arylamines:head Functionalization

Caption: Potential pathways for SAR exploration from the core molecule.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons in the 6.5-8.0 ppm range; a singlet for the methoxy group (~3.9 ppm); multiplets for the piperidine protons in the 1.5-3.5 ppm range.Structural elucidation and confirmation of proton environment.
¹³C NMR Resonances for aromatic, methoxy, and piperidine carbons. The carbon bearing the nitro group will be downfield.Confirmation of the carbon skeleton.
FT-IR Characteristic strong asymmetric and symmetric stretches for the S=O bonds of the sulfonamide (~1350 and 1160 cm⁻¹); N-O stretching for the nitro group (~1530 and 1350 cm⁻¹); C-O stretching for the methoxy group.Identification of key functional groups.
Mass Spec (HRMS) Accurate mass measurement to confirm the elemental composition (C₁₂H₁₆N₂O₅S).Determination of molecular formula.
Melting Point A sharp melting point range.Indication of purity.

Table 2: Standard analytical techniques for characterization.

Safety and Handling

As a nitroaromatic sulfonamide, 4-methoxy-3-nitrobenzenesulfonyl piperidine requires careful handling. Adherence to established safety protocols for these chemical classes is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[8]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

Handling and Storage
  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Ignition Sources: Nitroaromatic compounds can be flammable or explosive under certain conditions. Keep away from heat, sparks, and open flames.[9][10]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

  • Spills: In case of a small spill, contain it with a non-combustible absorbent material (e.g., sand, vermiculite). For large spills, evacuate the area and follow institutional emergency protocols.[10]

Nitroaromatic compounds are known for their potential toxicity and mutagenicity, making cautious handling paramount for researcher safety.[11][12]

Conclusion

4-Methoxy-3-nitrobenzenesulfonyl piperidine represents a versatile scaffold with considerable, albeit underexplored, potential in drug discovery and development. Its synthesis is straightforward, and its structure offers multiple points for diversification to build extensive chemical libraries. By understanding its core properties, synthetic routes, and the biological relevance of its constituent motifs, researchers are well-equipped to utilize this compound as a valuable tool in the quest for novel therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for such endeavors, emphasizing both scientific rigor and a commitment to safety.

References

  • Chemius. nitro razredčilo. Retrieved from [Link]

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  • Application of Sulfonyl in Drug Design | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • PubChemLite. 1-(4-methoxy-3-nitrobenzenesulfonyl)piperazine (C11H15N3O5S). Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Nitrobenzene - Incident management. (2024, July 15). GOV.UK. Retrieved from [Link]

  • PubChem. 1-[(4-Nitrophenyl)sulfonyl]piperazine. Retrieved from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC. (2022, May 6). National Institutes of Health. Retrieved from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Systematic Approach to Solvent Selection for 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine

Abstract The selection of an appropriate solvent system is a critical, often rate-limiting, step in the development of new chemical entities. Poor solubility can impede formulation, compromise in vitro assay results, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent system is a critical, often rate-limiting, step in the development of new chemical entities. Poor solubility can impede formulation, compromise in vitro assay results, and lead to poor bioavailability, ultimately causing promising candidates to fail.[1] This document provides a comprehensive guide to systematically selecting a suitable solvent for 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine, a compound of interest in pharmaceutical research. We will detail a multi-tiered approach, beginning with theoretical and predictive models to narrow the solvent landscape, followed by systematic experimental screening protocols, from rapid qualitative assessments to precise quantitative determinations. The causality behind each experimental choice is explained to provide a robust framework for researchers.

Introduction and Physicochemical Profile

1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine is a sulfonamide derivative. The structure, featuring a nitro-substituted aromatic ring, a methoxy group, a sulfonamide linker, and a saturated piperidine ring, imparts a unique combination of polarity, hydrogen bonding potential, and molecular size that dictates its solubility behavior.

Molecular Structure:

(Canonical SMILES)

A preliminary analysis of the structure suggests a molecule with significant dipolar moments arising from the sulfonyl and nitro groups. The piperidine nitrogen and the oxygens on the nitro and sulfonyl groups can act as hydrogen bond acceptors. There are no labile protons to act as hydrogen bond donors. This profile suggests that polar aprotic solvents may be particularly effective. While no public experimental data for this specific compound is readily available, we can infer properties from its constituent parts and related structures.[2][3][4]

Table 1: Predicted Physicochemical Properties of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~314.35 g/mol Moderate molecular size.
XLogP3 ~2.0 - 2.5Indicates moderate lipophilicity; solubility in non-polar solvents may be limited.
Hydrogen Bond Donors 0Cannot self-associate via hydrogen bond donation.
Hydrogen Bond Acceptors 6 (5 from O, 1 from N)Can interact strongly with protic solvents and other hydrogen bond donors.
Topological Polar Surface Area (TPSA) ~85 ŲA high TPSA suggests that good solubility will likely be found in polar solvents.

Note: These values are estimations based on related structures and common cheminformatics predictors.[5][6] Experimental verification is essential.

Theoretical Framework for Solvent Selection

A rational approach to solvent selection moves beyond simple trial and error. By understanding the underlying thermodynamic principles, we can create a focused and efficient screening strategy.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another. For our target compound, the key interactions are:

  • Dispersion Forces: Present in all molecules.

  • Dipole-Dipole Interactions: Significant due to the polar nitro and sulfonyl groups.

  • Hydrogen Bonding: The molecule can accept hydrogen bonds.

Therefore, solvents that share these characteristics—namely high polarity and hydrogen bond donating capability—are logical starting points.

Hansen Solubility Parameters (HSP)

HSP theory offers a more quantitative evolution of "like dissolves like." It deconstructs the total cohesive energy of a substance into three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole) forces.

  • δH: Energy from hydrogen bonding.[7]

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values.[8][9] The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, solubility is likely.[7]

While experimentally determining the HSP for a new compound requires a specific protocol (outlined below), predictive software can provide a strong starting point for selecting a screening library.[10] This approach is powerful because it can identify synergistic solvent blends where two poor solvents can combine to make a good solvent system.[11]

Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[12] It calculates the chemical potential of a compound in a given solvent by considering molecular interactions at a quantum level.[13] This tool is invaluable in the initial stages of development for in-silico screening of a vast number of solvents, minimizing the need for extensive early-stage experimental work.[14][15]

A Multi-Tiered Strategy for Solvent Selection

We propose a systematic, tiered approach that moves from broad, rapid screening to precise, quantitative measurement. This strategy conserves valuable compound and resources by focusing efforts on the most promising candidates.

Caption: Tiered workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all solvents before use.

Protocol 1: Hansen Solubility Parameter (HSP) Sphere Determination

This protocol determines the HSP of the solute experimentally to guide solvent selection.

Objective: To identify a range of "good" and "bad" solvents to calculate the HSP sphere of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine.

Materials:

  • 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine (solute)

  • A standardized set of ~20-30 solvents with known HSP values (see Table 2 for examples).[8]

  • Small, sealable glass vials (e.g., 2 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Add a small, consistent amount of the solute (e.g., 10 mg) to each labeled vial.

  • Solvent Addition: Add a fixed volume of each respective solvent (e.g., 1 mL) to the vials.

  • Mixing: Securely cap the vials and vortex vigorously for 2 minutes to facilitate dissolution.

  • Equilibration: Allow the vials to stand at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.[16]

  • Scoring: Visually inspect each vial. Score the solubility on a binary scale: '1' for a good solvent (completely dissolved, clear solution) and '0' for a bad solvent (undissolved solid remains).

  • Calculation: Input the binary scores and the known HSP values of the solvents into HSPiP software or a similar analysis tool. The software calculates the center (δD, δP, δH) and radius (R0) of the solute's solubility sphere.[10]

Table 2: Example Solvents for HSP Determination

SolventδDδPδHClassification
n-Heptane15.10.00.0Non-polar
Toluene18.01.42.0Aromatic
Dichloromethane17.07.37.1Halogenated
Acetone15.510.47.0Ketone (Aprotic)
Ethyl Acetate15.85.37.2Ester (Aprotic)
Ethanol15.88.819.4Alcohol (Protic)
N,N-Dimethylformamide17.413.711.3Amide (Aprotic)
Dimethyl Sulfoxide18.416.410.2Sulfoxide (Aprotic)
Water15.516.042.3Protic

Note: HSP values are in MPa⁰·⁵. Values are illustrative and should be taken from an authoritative source.

Protocol 2: High-Throughput Kinetic Solubility Screening

This protocol provides a rapid assessment of solubility in a larger set of solvents, ideal for early discovery.[17] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous or organic system.[1]

Objective: To rapidly rank the kinetic solubility of the compound in a panel of selected solvents.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Selected solvent panel (e.g., from HSP analysis or computational screening).

  • 96-well microplates (UV-transparent if using UV-Vis detection).

  • Microplate reader with nephelometry (light scattering) or UV-Vis capabilities.[18]

  • Automated liquid handler (recommended for high throughput).

Procedure:

  • Plate Preparation: Dispense the selected solvents into the wells of the 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvents to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of solvent for a final concentration of 100 µM). The final DMSO concentration should be kept low (<5%) to minimize its effect.[19]

  • Incubation & Mixing: Briefly shake the plate to ensure mixing. Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[20]

  • Detection (Nephelometry): Place the plate in a nephelometer and measure the light scattering in each well. Higher scattering indicates greater precipitation and lower solubility.[18]

  • Detection (UV-Vis): Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Compare this to a calibration curve to determine the concentration of the dissolved compound.[20]

  • Data Analysis: Rank the solvents based on the concentration at which precipitation occurs or the amount of compound remaining in solution.

Protocol 3: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility.[21][22] It is used for the most promising solvents identified in Tier 2 screening.

Objective: To accurately quantify the maximum dissolved concentration of the compound in a given solvent at equilibrium.

Materials:

  • Solid, crystalline 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine.

  • Selected "lead" solvents.

  • Scintillation vials or HPLC vials with screw caps.

  • Orbital shaker in a temperature-controlled incubator.

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material).

  • HPLC system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

  • Analytical balance.

G A Add excess solid to solvent in vial B Equilibrate on shaker (e.g., 24-48h, 25°C) A->B C Allow solid to settle B->C D Filter aliquot of supernatant (0.22 µm) C->D E Dilute sample appropriately D->E F Quantify concentration via HPLC-UV E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Workflow for the Shake-Flask solubility protocol.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (enough so that undissolved solid will remain at equilibrium).

  • Solvent Addition: Add a precise volume of the solvent (e.g., 2.0 mL).

  • Equilibration: Tightly seal the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[16]

  • Phase Separation: Remove the vial and let it stand undisturbed to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean analysis vial. This step is critical to remove any remaining solid particles.[17]

  • Dilution: Perform an accurate serial dilution of the saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis method against a standard calibration curve prepared with the same compound.

  • Calculation: Back-calculate the concentration in the original undiluted sample to determine the thermodynamic solubility. Report results in mg/mL and µM.

Data Interpretation & Solvent Selection

The final selection will depend on the application. For an in vitro assay, a solvent that provides the target concentration with minimal interference is ideal. For formulation, a solvent system that maximizes solubility while adhering to safety and regulatory guidelines (e.g., ICH Q3C for residual solvents) is required.

Table 3: Example Solubility Data Summary

SolventTier 2 Result (Kinetic)Tier 3 Solubility (Thermodynamic)Notes
EthanolModerate5.2 mg/mLGRAS, Protic
AcetoneHigh25.8 mg/mLVolatile, Aprotic
NMPVery High>100 mg/mLHigh boiling point, potential toxicity
Ethyl AcetateModerate12.5 mg/mLCommon process solvent
Propylene GlycolLow1.1 mg/mLCo-solvent potential, viscous
Water (pH 7.4)Very Low<0.01 mg/mLIndicates poor aqueous solubility

Based on this hypothetical data, acetone offers the highest solubility among common organic solvents. For a preclinical formulation, a co-solvent system, perhaps involving ethanol and propylene glycol, might be explored to enhance aqueous solubility.[23][24]

Conclusion

A structured, multi-tiered approach to solvent selection for 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine is paramount for efficient and successful drug development. By integrating predictive computational tools with systematic and phased experimental protocols, researchers can move beyond trial-and-error, saving time and resources. This guide provides the theoretical basis and practical, self-validating protocols to confidently identify and quantify optimal solvent systems, thereby de-risking a critical step in the journey from chemical entity to viable drug candidate.

References

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Application

Application Note: A Comprehensive Guide to the N-Sulfonylation of Piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Sulfonylpiperidines The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Sulfonylpiperidines

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1] The N-sulfonylation of piperidine and its derivatives is a fundamental and highly utilized transformation for introducing this critical pharmacophore. The resulting N-sulfonylpiperidine scaffold offers a unique combination of chemical stability, lipophilicity, and hydrogen bond accepting capabilities, making it a privileged structure in drug design. This guide provides an in-depth overview of the reaction mechanism, a detailed experimental protocol, and field-proven insights for successfully conducting the N-sulfonylation of piperidine.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The N-sulfonylation of piperidine, a secondary amine, is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a well-established mechanism that underscores the importance of each component in the reaction mixture.[2][3][4]

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of piperidine acting as a nucleophile. This nucleophile attacks the highly electrophilic sulfur atom of the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl).[1][4][5]

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, a good leaving group. This step forms the new N-S bond.[5]

  • Proton Abstraction: The resulting species is a positively charged sulfonylammonium salt. A base present in the reaction mixture (e.g., triethylamine, pyridine) then abstracts the proton from the nitrogen atom.

  • Product Formation & Byproduct Neutralization: This deprotonation yields the final, neutral N-sulfonylpiperidine product and a protonated base-hydrochloride salt (e.g., triethylammonium chloride). The crucial role of the base is to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards product formation.[1]

Because the nitrogen atom in the resulting N,N-disubstituted sulfonamide has no remaining hydrogen atoms, it is not acidic and, consequently, is insoluble in aqueous alkali.[2] This characteristic is the basis of the classical Hinsberg test for distinguishing secondary amines.[2][3][5][6]

Core Components and Critical Parameters

The success of an N-sulfonylation reaction hinges on the careful selection of reagents and the precise control of reaction parameters.

Sulfonylating Agents

A variety of sulfonyl chlorides can be employed, each imparting different properties to the final molecule. The choice of agent is often dictated by the synthetic strategy and desired downstream applications.

Sulfonylating AgentAbbreviationKey Features & Applications
p-Toluenesulfonyl Chloride TsClCommonly used, provides a crystalline "tosyl" group, useful for characterization and as a protecting group.[7][8]
Methanesulfonyl Chloride MsClInstalls a small, non-aromatic "mesyl" group, often used to improve solubility or as a protecting group.[1]
Benzenesulfonyl Chloride -The classic "Hinsberg Reagent," used for amine characterization and synthesis of simple sulfonamides.[2][4][5]
o-Nitrobenzenesulfonyl Chloride NsClProvides a "nosyl" group that can be selectively removed under mild conditions, making it an excellent protecting group.[9]
Cyclopropanesulfonyl Chloride -Used to introduce small, strained ring systems, which can be valuable for modulating physicochemical properties in drug candidates.[10]
Role of the Base

The base is not merely a spectator; its identity and stoichiometry are critical.

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are non-nucleophilic, sterically hindered bases primarily used to scavenge the HCl byproduct. Triethylamine (Et₃N) is a common and cost-effective choice.[11]

  • Pyridine: Functions as both a base and a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which then reacts with the amine.[9] However, it can sometimes lead to chlorinated byproducts.[12]

  • 4-Dimethylaminopyridine (DMAP): A superior nucleophilic catalyst that can dramatically accelerate sulfonylation reactions, often by orders of magnitude compared to pyridine.[13] It is particularly effective for less reactive amines or sterically hindered substrates.[14][15] DMAP functions by forming a highly reactive N-sulfonyl-DMAP intermediate.[14] It is typically used in catalytic amounts (5-10 mol%) alongside a stoichiometric amount of a tertiary amine base like Et₃N.[16]

  • Inorganic Bases (e.g., K₂CO₃, NaOH): Can be used in biphasic systems or polar aprotic solvents. Aqueous NaOH or KOH is used in the classic Schotten-Baumann reaction conditions.[2][5]

Solvent and Temperature Control
  • Solvents: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid.[17] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[1][17]

  • Temperature: The reaction is highly exothermic. The initial addition of the sulfonyl chloride is almost always performed at 0 °C (ice bath) to control the reaction rate, prevent overheating, and minimize the formation of potential side products.[1][17] After the initial addition, the reaction is often allowed to slowly warm to room temperature.[1][17]

Detailed Experimental Protocol: Synthesis of 1-(Tosyl)piperidine

This protocol describes the N-sulfonylation of piperidine with p-toluenesulfonyl chloride as a representative example.

Materials:

  • Piperidine (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq., optional)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.). Dissolve it in anhydrous DCM to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution, followed by DMAP (0.1 eq.) if used.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining this temperature is critical during the next step.[1][17]

  • Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM to the cooled piperidine solution dropwise over 20-30 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine spot is completely consumed.[1][11]

  • Aqueous Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Aqueous Workup - Washing: Separate the organic layer. Sequentially wash the organic layer with:

    • 1 M HCl (to remove excess piperidine, Et₃N, and DMAP).

    • Saturated aqueous NaHCO₃ (to remove any residual acid and unreacted TsCl, which hydrolyzes to p-toluenesulfonic acid).

    • Brine (to remove bulk water).

    • Self-Validation Check: Each wash removes specific impurities. The acid wash protonates basic components, rendering them water-soluble. The base wash deprotonates acidic components for removal. The brine wash enhances the separation of the organic layer.[1][17]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(tosyl)piperidine.[18]

Visualization of the Experimental Workflow

The following diagram outlines the general procedure for a successful N-sulfonylation reaction.

G General N-Sulfonylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Slowly Add Sulfonyl Chloride B->C D Warm to Room Temp & Monitor by TLC C->D E Quench with Water D->E F Wash with 1M HCl E->F G Wash with Sat. NaHCO₃ F->G H Wash with Brine G->H I Dry & Concentrate H->I J Recrystallization or Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: Workflow for the N-sulfonylation of piperidine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded Sulfonyl Chloride: Reagent has hydrolyzed due to moisture.[11] 2. Insufficient Base: Incomplete neutralization of HCl byproduct.1. Use a fresh bottle of sulfonyl chloride or purify the existing stock. Always handle in a dry environment.[11] 2. Ensure at least 1.2-1.5 equivalents of base are used.
Formation of Sulfonic Acid Byproduct Moisture in Reaction: Water in the solvent or on glassware hydrolyzes the sulfonyl chloride.[17]Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert (N₂ or Ar) atmosphere.[1][17]
Difficult Purification 1. Excess Base/Salt Co-elution: The protonated base salt may be partially soluble in the organic phase. 2. Similar Polarity: Product and starting material have similar Rf values on TLC.1. Ensure the aqueous workup, particularly the 1M HCl wash, is thorough to remove all basic impurities.[1] 2. Optimize the reaction to drive it to completion. Consider recrystallization as an alternative to chromatography.[17]
Reaction Stalls Low Reactivity: The amine or sulfonylating agent is sterically hindered or electronically deactivated.1. Increase the reaction temperature after the initial addition. 2. Add a catalytic amount (5-10 mol%) of DMAP to accelerate the reaction.[14][15][16]

References

  • A Comparative Guide to the Hinsberg Test for the Characteriz
  • Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner.
  • Hinsberg Test Definition - Organic Chemistry Key Term. Fiveable.
  • Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu.
  • Hinsberg Reagent And Test. Unacademy.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal.
  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
  • Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.
  • Technical Support Center: Sulfonyl
  • Why is DMAP an important catalyst in organic chemistry?. Guidechem.
  • Technical Support Center: Sulfonyl
  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Royal Society of Chemistry.
  • optimizing reaction conditions for sulfonyl
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonyl Piperidine Solubility Optimization

The following guide is structured as a Tier 3 Technical Support resource, designed for lead chemists and assay development scientists encountering solubility failures with sulfonyl piperidine scaffolds. Ticket ID: SP-SOL...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for lead chemists and assay development scientists encountering solubility failures with sulfonyl piperidine scaffolds.

Ticket ID: SP-SOL-001 | Status: Resolved | Topic: DMSO/Water Solubility & Precipitation Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Diagnostic: Why This Scaffold Fails

Users frequently report that sulfonyl piperidines dissolve perfectly in DMSO but precipitate immediately upon dilution in aqueous media (the "Crash Out" effect). This is rarely a user error; it is an intrinsic property of the scaffold.

The Chemical Root Cause: "The Basicity Black Hole"

The core issue is a misunderstanding of the piperidine ring's behavior when sulfonylated.

  • Free Piperidine: A secondary amine with a pKa ~11.0. At physiological pH (7.4), it is protonated (

    
    ), highly polar, and water-soluble.
    
  • Sulfonyl Piperidine: When you form the sulfonamide bond (

    
    ), the strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair.
    
    • Result: The nitrogen loses its basicity. The molecule becomes neutral and highly lipophilic (High LogP). It cannot be protonated by standard buffers.

Visualizing the Solubility Cliff The diagram below illustrates the loss of the solubilizing charge.

SolubilityMechanism FreePip Free Piperidine (pKa ~11.0) Protonation Physiological pH (7.4) FreePip->Protonation H+ Available Soluble Cationic Species (Water Soluble) Protonation->Soluble Forms Salt Neutral Neutral Species (No Ionization) Protonation->Neutral N lone pair unavailable SulfonylPip Sulfonyl Piperidine (Sulfonamide Linkage) SulfonylPip->Protonation e- Withdrawal Insoluble Precipitation (Lipophilic Aggregation) Neutral->Insoluble Aqueous Dilution

Figure 1: The transition from a solubilizing basic amine to a neutral, insoluble sulfonamide moiety.

The DMSO Trap: Hygroscopicity & "Wet" Stocks

Before addressing aqueous dilution, we must validate the integrity of your DMSO stock. Sulfonyl piperidines are sensitive to "Wet DMSO."

The Phenomenon: DMSO is highly hygroscopic.[1][2] It attracts atmospheric water, which depresses the freezing point and alters the solvent's power.[1]

  • The Trap: If your DMSO stock contains >10% water (absorbed from air), your compound may form micro-crystals inside the stock tube before you even pipette it.

Data: DMSO Water Uptake Rates Conditions: Open vial, 20°C, 60% Relative Humidity

Time ExposedWater Content (% w/w)Effect on Sulfonyl Piperidine
0 Hours< 0.1%Fully Soluble
2 Hours~ 5.0%Metastable (Supersaturated)
24 Hours~ 15-20%Micro-precipitation (Invisible to eye)
72 Hours~ 30% (Equilibrium)Visible Solids / Concentration Error
Protocol A: The "Dry-Lock" Stock Validation

Use this protocol to rule out stock degradation.

  • Visual Check: Thaw your DMSO stock. Is it liquid at 4°C?

    • Pass: DMSO freezes at 18.5°C. If it is liquid in the fridge (4°C), it has significant water contamination (>10%). Discard and remake.

  • Desiccated Thawing: Always thaw stocks in a desiccator or a sealed bag with silica gel to prevent condensation on the cold tube surface.

  • Single-Use Aliquots: Never freeze-thaw the master stock more than once. Aliquot into single-use volumes (e.g., 20 µL) immediately after synthesis/purchase.

The Aqueous Transition: Preventing the "Crash"

The moment you pipette DMSO stock into water, two things happen:

  • Exothermic Mixing: DMSO and water mix exothermically, locally heating the solution.

  • Solvent Stripping: The DMSO hydration shell is stripped away, leaving the hydrophobic sulfonyl piperidine naked in water. It aggregates instantly.

Protocol B: The "Step-Down" Dilution Method

Do not dilute directly 1:1000 into buffer. Use an intermediate solvent shift.

Reagents:

  • Intermediate Buffer: 50% DMSO / 50% Water (or PBS).

  • Assay Buffer: Your final aqueous media.[3]

Workflow:

  • Start: 10 mM Stock in 100% DMSO.

  • Step 1 (Pre-Dilution): Dilute 1:20 into the Intermediate Buffer .

    • Result: 0.5 mM compound in 52.5% DMSO. The high organic content keeps the neutral molecule in solution.

  • Step 2 (Final Dilution): Dilute that mix 1:50 into Assay Buffer .

    • Result: 10 µM final concentration, ~1% DMSO.

    • Why it works: This gradual polarity shift prevents the rapid formation of amorphous aggregates, favoring a stable colloidal dispersion or true solution.

Visualizing the Workflow

DilutionProtocol Stock 10mM Stock (100% DMSO) Direct Direct Dilution (1:1000 into Water) Stock->Direct Avoid Intermediate Intermediate Step (50% DMSO / 50% Buffer) Stock->Intermediate 1:20 Dilution Crash CRASH OUT (Amorphous Precipitate) Direct->Crash Final Final Assay Well (1% DMSO, 10µM) Intermediate->Final 1:50 Dilution (Gradual Polarity Shift)

Figure 2: The Step-Down protocol minimizes kinetic precipitation shocks.

Advanced Formulation: When Protocol B Fails

If the Step-Down method fails, your compound's thermodynamic solubility is simply too low for the assay concentration. You must use excipients to create a "Solubility Sink."

Note on pH: Adjusting pH is ineffective for sulfonyl piperidines because they lack ionizable centers in the physiological range (pKa < 1 or > 13). You must use complexation or surfactants.

Recommended Excipients Table
ExcipientMechanismWorking Conc.Best For...
Captisol (SBE-β-CD) Encapsulates the lipophilic piperidine tail in a donut-shaped ring.5 - 10 equivalentsIn vivo studies (IV/IP dosing). Low toxicity.
Tween 80 Forms micelles that sequester the compound.0.01% - 0.1%In vitro biochemical assays. (Check for assay interference).
PEG 400 Cosolvent; reduces the polarity of the bulk water.10% - 20%Early PK studies; solubility screening.
BSA (Albumin) Binds lipophilic compounds (protein binding).0.1%Cell-based assays (mimics serum conditions).
Protocol C: Cyclodextrin Complexation
  • Prepare a 20% w/v stock of Captisol (Sulfobutyl ether beta-cyclodextrin) in water.

  • Dilute your DMSO stock directly into this Captisol solution before adding any other buffer components.

  • Sonicate for 10 minutes at room temperature.

  • Add assay buffer salts/media after the complex has formed.

Frequently Asked Questions (FAQ)

Q: My plate reader shows high background noise only in wells with my compound. Why? A: This is "Light Scattering" caused by micro-precipitation. The compound has crashed out into particles 200-800nm in size. They scatter light, artificially inflating Absorbance readings or quenching Fluorescence. Action: Spin the plate at 1000xg for 5 mins. If the signal drops, it was precipitate.

Q: Can I acidify the buffer to protonate the piperidine nitrogen? A: No. As detailed in Module 1, the sulfonyl group pulls electron density from the nitrogen. Its pKa drops from ~11 to effectively neutral. You would need a pH < 1 to protonate it, which is incompatible with biological assays.

Q: Why is my Kinetic Solubility (2 hours) higher than my Thermodynamic Solubility (24 hours)? A: Sulfonyl piperidines often form supersaturated solutions initially. Over time, they find their stable crystal lattice and precipitate. Always run assays immediately after dilution; do not let plates sit overnight before reading unless necessary.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments."

  • Way, L., et al. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[2][4] Combinatorial Chemistry & High Throughput Screening.

  • Saal, C., & Petereit, A. C. (2012). "Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences.

Sources

Optimization

1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine NMR peak assignment challenges

Answering the call of complex molecular analysis, the following Technical Support Center guide is dedicated to resolving the nuanced NMR peak assignment challenges presented by 1-(4-methoxy-3-nitrobenzenesulfonyl)piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex molecular analysis, the following Technical Support Center guide is dedicated to resolving the nuanced NMR peak assignment challenges presented by 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine. As Senior Application Scientists, we understand that a spectrum is more than data; it's a puzzle. This guide provides the expertise and advanced methodologies required to solve it with confidence.

Technical Support Center: 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and FAQ for the complete and unambiguous ¹H and ¹³C NMR spectral assignment of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine.

Introduction: Understanding the Challenge

The structure of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine presents several distinct challenges for NMR analysis. These arise from the interplay of a complex aromatic substitution pattern and the conformational dynamics of the piperidine ring.

  • Aromatic System: The benzene ring is trisubstituted with a strongly electron-donating methoxy group (-OCH₃), a strongly electron-withdrawing nitro group (-NO₂), and an electron-withdrawing sulfonyl-piperidine group (-SO₂-Pip).[1] This combination removes any symmetry, resulting in three distinct aromatic proton signals with complex splitting patterns and significant chemical shift dispersion.

  • Piperidine System: The piperidine ring is a flexible six-membered heterocycle that typically adopts a chair conformation.[2][3] The bulky N-sulfonyl substituent can influence the rate of chair-chair interconversion. Depending on the solvent and temperature, the spectrum may show either time-averaged signals or distinct signals for axial and equatorial protons, often with significant overlap.[4]

This guide will systematically address these challenges using a combination of 1D and 2D NMR techniques.

Below is the standard numbering scheme used throughout this guide for unambiguous atom reference.

Caption: Numbering scheme for 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shift regions for the key protons?

A1: Based on the electronic environment, we can predict the approximate chemical shifts. The strong withdrawing effects of the -NO₂ and -SO₂R groups cause significant downfield shifts for the aromatic protons.[1][5] The piperidine protons appear in the aliphatic region, with those alpha to the nitrogen being the most deshielded.

Table 1: Predicted ¹H Chemical Shift Ranges

Proton(s) Functional Group Predicted δ (ppm) Rationale
H-2 Aromatic 8.0 - 8.3 ortho to -SO₂R and meta to -NO₂ and -OCH₃. Strong deshielding.
H-5 Aromatic 7.1 - 7.3 ortho to -OCH₃ and meta to -SO₂R and -NO₂. Shielded by -OCH₃.[6]
H-6 Aromatic 7.8 - 8.0 ortho to -SO₂R and -NO₂, meta to -OCH₃. Strongly deshielded.
-OCH₃ Methoxy 3.9 - 4.1 Singlet, deshielded by attachment to the aromatic ring.[1][7]
H-2', H-6' Piperidine (α-N) 3.1 - 3.4 Adjacent to the electron-withdrawing sulfonyl group.
H-3', H-5' Piperidine (β-N) 1.6 - 1.8 Standard aliphatic region.

| H-4' | Piperidine (γ-N) | 1.5 - 1.7 | Most shielded piperidine protons, often overlaps with β protons. |

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[8][9]

Troubleshooting Guide: From Ambiguity to Certainty

Q2: The aromatic signals in my ¹H NMR are complex and overlapping. How can I definitively assign H-2, H-5, and H-6?

A2: This is a classic challenge for highly substituted aromatic rings. A simple 1D spectrum is often insufficient. A combination of 2D NMR experiments is the most robust solution.[10][11]

The Causality Behind the Workflow: The strategy is to first identify which protons are coupled to each other (the spin system) and then use through-bond correlations to link these protons to specific carbons, whose chemical shifts are more predictable.

Caption: Workflow for unambiguous assignment of aromatic signals.

Step-by-Step Experimental Protocol:

  • Acquire a ¹H-¹H COSY Spectrum:

    • Purpose: To establish proton-proton coupling networks.[12] In the aromatic system, we expect a cross-peak between protons separated by three bonds (³JHH).

    • Expected Result: You will observe a correlation between H-5 and H-6. H-2 will not show any ³J correlations to other aromatic protons, appearing as a singlet or a finely split doublet due to a smaller ⁴J coupling to H-6. This immediately helps differentiate H-2 from the H-5/H-6 pair.

  • Acquire a ¹H-¹³C HMBC Spectrum:

    • Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons. This is the key to connecting the molecular fragments and confirming substitution patterns.[13][14]

    • Key Correlations to Look For:

      • Methoxy Anchor: The sharp singlet of the -OCH₃ protons will show a strong correlation to C-4 . This definitively identifies C-4.

      • H-5 Assignment: The proton that shows a ²J correlation to the now-identified C-4 must be H-5 .

      • H-6 Assignment: With H-5 assigned, the proton coupled to it in the COSY spectrum is definitively H-6 .

      • H-2 Assignment: The remaining aromatic proton is H-2 . Its assignment can be confirmed by observing its ³J correlation to the quaternary carbon C-4 .

Caption: Key HMBC correlations for structural confirmation.

Q3: The piperidine signals are broad and poorly resolved. What does this indicate and how can I fix it?

A3: Broad signals in the piperidine region often indicate that the molecule is undergoing conformational exchange (chair-flipping) on a timescale that is intermediate for the NMR experiment.[2][4] At room temperature, the rate of this exchange can be just right to broaden the distinct signals of axial and equatorial protons.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR:

    • Rationale: Changing the temperature alters the rate of conformational exchange. By cooling the sample, you can slow down the chair-flipping, "freezing out" the individual conformers.

    • Methodology:

      • Dissolve 5-10 mg of the sample in a suitable solvent with a low freezing point (e.g., DMSO-d₆ or CD₂Cl₂).

      • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

      • Decrease the temperature in increments (e.g., 10 K at a time) and re-acquire the spectrum at each step (e.g., 288 K, 278 K, down to ~240 K or until signals sharpen).

    • Expected Result: As the temperature decreases, the broad humps in the piperidine region should resolve into sharp, distinct multiplets corresponding to individual axial and equatorial protons. This confirms that dynamic exchange is the cause of the broadening.

Q4: How do I assign the individual C-2'/C-6', C-3'/C-5', and C-4' signals in both the ¹H and ¹³C spectra?

A4: This requires a Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique is exceptionally powerful because it directly correlates each proton with the carbon atom it is attached to.[12][14][15]

Experimental & Analysis Protocol:

  • Acquire an Edited HSQC Spectrum:

    • Purpose: To map all direct one-bond ¹H-¹³C correlations. An "edited" HSQC also provides multiplicity information, typically showing CH/CH₃ groups with a different phase (e.g., red) than CH₂ groups (e.g., blue).[13]

    • Methodology:

      • Use the same sample prepared for 1D NMR.

      • Run a standard gradient-enhanced, edited HSQC experiment. The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Analysis:

      • Identify CH₂ groups: The piperidine C-2'/C-6', C-3'/C-5', and C-4' are all CH₂ groups and will appear with the same phase in the edited HSQC.

      • Correlate Protons to Carbons: Each cross-peak links a specific proton signal to a specific carbon signal. For example, the proton signal around 3.1-3.4 ppm will show a cross-peak to the carbon signal around 48-52 ppm. This definitively assigns that pair as H-2'/H-6' and C-2'/C-6'.

      • Complete the Assignment: Follow the same logic for the more upfield protons and carbons to assign the C-3'/C-5' and C-4' pairs. A COSY spectrum will show that H-2' is coupled to H-3', which is coupled to H-4', allowing for sequential assignment along the piperidine backbone.

Table 2: Expected ¹³C Chemical Shift Ranges and HSQC Correlations

Carbon(s) Predicted δ (ppm) DEPT Info Correlated Proton(s)
C-1 135 - 138 C (Quaternary) No HSQC signal
C-2 128 - 131 CH H-2
C-3 140 - 143 C (Quaternary) No HSQC signal
C-4 155 - 158 C (Quaternary) No HSQC signal
C-5 115 - 118 CH H-5
C-6 125 - 128 CH H-6
-OCH₃ 56 - 58 CH₃ -OCH₃
C-2', C-6' 48 - 52 CH₂ H-2', H-6'
C-3', C-5' 25 - 28 CH₂ H-3', H-5'

| C-4' | 23 - 26 | CH₂ | H-4' |

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available at: [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Aromatic H. University of Calgary. Available at: [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Journal of the American Chemical Society. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Science Publishing. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. ScienceDirect. Available at: [Link]

  • ¹H NMR Spectroscopy. University of Regensburg. Available at: [Link]

  • Supporting information. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE. ResearchGate. Available at: [Link]

  • Short-range heteronuclear correlation. Queen's University. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. ResearchGate. Available at: [Link]

  • Spectroscopy Tutorial: Nitro Groups. UCLA. Available at: [Link]

  • ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Center for Biotechnology Information. Available at: [Link]

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  • Conformational analysis of 2 by DFT and NMR. ResearchGate. Available at: [Link]

  • Assignment of Complex NMR Spectra-Chemistry Services. Emery Pharma. Available at: [Link]

  • ¹H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Chemical shifts. University of Cambridge. Available at: [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. Available at: [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. ResearchGate. Available at: [Link]

  • Lecture outline ¹H NMR spectra of aromatic compounds. University of Wisconsin-Madison. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Structure elucidation and complete assignment of ¹H and ¹³C NMR data of Piperine. ResearchGate. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Troubleshooting ¹H NMR Spectroscopy. University of Rochester. Available at: [Link]

  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Available at: [Link]

  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • 4-METHOXY-3-NITROBENZENESULFONYL CHLORIDE. FDA.gov. Available at: [Link]

Sources

Troubleshooting

stability of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine in solution

Executive Summary You are likely using 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine as a probe, intermediate, or sulfonamide scaffold. While the sulfonamide core provides robust hydrolytic stability, the specific arran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely using 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine as a probe, intermediate, or sulfonamide scaffold. While the sulfonamide core provides robust hydrolytic stability, the specific arrangement of the nitro and methoxy groups creates a unique reactivity profile often overlooked in standard screenings.

The "Silent Killer" in your assay is not hydrolysis—it is Nucleophilic Aromatic Substitution (


). 

This guide prioritizes the risks based on frequency of user reports:

  • Solubility Failure: Precipitation upon dilution into aqueous media.

  • Nucleophilic Attack: Degradation in buffers containing DTT, Mercaptoethanol, or Glutathione.

  • Photodegradation: Nitro-group reduction under ambient light.

Part 1: Solubility & Preparation (The #1 User Issue)

The Issue: Users frequently report "loss of activity" which is actually compound precipitation. This molecule is highly lipophilic.

Standard Protocol: The "DMSO Push" Method Do not attempt to dissolve directly in water or PBS.

  • Primary Stock: Dissolve powder in anhydrous DMSO to 10–50 mM .

    • Visual Check: Solution should be clear and yellow/orange. If cloudy, sonicate for 30 seconds.

  • Intermediate Dilution (Critical Step):

    • Do not pipet 1 µL of stock directly into 1 mL of buffer. This creates a local high-concentration "plume" that precipitates instantly.

    • Correct Method: Prepare a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% Water) before the final spike into the assay buffer.

  • Maximum Aqueous Tolerance:

    • Likely solubility limit in PBS (pH 7.4): < 50 µM .

    • Troubleshooting: If your assay requires >50 µM, you must include a solubilizing agent (0.1% Tween-20 or 0.5% Cyclodextrin).

Part 2: Chemical Stability (The Risk)

The Science: The 4-methoxy group is "activated" because it is situated ortho to a nitro group and para to a sulfonyl group. Both are strong electron-withdrawing groups (EWGs). This pulls electron density away from the ring, making the carbon at position 4 highly electrophilic.

The Risk: If your assay buffer contains strong nucleophiles—specifically thiols like DTT (Dithiothreitol) ,


-Mercaptoethanol , or Glutathione (GSH) —they will attack the ring and displace the methoxy group. This changes the molecule entirely, generating a phenol derivative and a methylated thiol.
Troubleshooting Logic: Is it Degradation or Precipitation?

Troubleshooting Start Issue: Loss of Signal/Activity CheckSol Step 1: Check Buffer Composition Start->CheckSol HasThiol Does buffer contain DTT, GSH, or BME? CheckSol->HasThiol PrecipCheck Step 2: Centrifuge Sample (10k x g, 5 mins) HasThiol->PrecipCheck No SNAr DIAGNOSIS: Chemical Degradation (Nucleophilic Aromatic Substitution) Remove thiols from buffer. HasThiol->SNAr Yes Pellet Is there a visible pellet? PrecipCheck->Pellet Solubility DIAGNOSIS: Precipitation Reduce concentration or add 0.05% Tween-20. Pellet->Solubility Yes Stable DIAGNOSIS: System Stable Check target/enzyme viability. Pellet->Stable No

Caption: Logic flow to distinguish between chemical degradation (thiol attack) and physical instability (precipitation).

Part 3: Photostability

The Issue: Nitro-aromatics are photosensitive. Prolonged exposure to UV or intense fluorescent light can cause the nitro group (


) to reduce to a nitroso (

) or hydroxylamine (

) species, or induce radical formation.

Protocol: The Amber Rule

  • Storage: Solids must be stored in amber glass vials.

  • Assay Conditions: If your experiment runs >4 hours on a benchtop, wrap the plate/tubes in aluminum foil.

  • Signs of Photolysis: The solution turns from pale yellow to a dark orange/brown or muddy green.

Part 4: Hydrolytic Stability (pH)

The Science: The sulfonamide bond (


) is extremely stable compared to amides or esters.
  • Acidic pH (1–4): Stable at room temperature. Hydrolysis requires high heat (reflux in 6M HCl).

  • Neutral pH (7): Indefinitely stable (years).

Summary Table: Stability Profile

Stress ConditionStability RatingRecommendation
PBS (pH 7.4) HighStable for weeks if solubilized.
DMSO Stock HighStable for >1 year at -20°C.
10 mM DTT/GSH LOW AVOID. Half-life may be <1 hour.
Ambient Light ModerateProtect from direct sunlight.
Autoclaving LowDo not autoclave. Filter sterilize only.

Part 5: Mechanistic Visualization ( )

Understanding the chemical vulnerability is crucial for experimental design.

SNAr_Mechanism cluster_legend Reaction Risk Reactant Intact Molecule (4-methoxy-3-nitro...) Complex Meisenheimer Complex (Transition State) Reactant->Complex + R-SH Nucleophile Nucleophile (R-SH / DTT) Nucleophile->Complex Attacks C4 Product Degraded Product (Thioether formed, Methoxy lost) Complex->Product - MeOH Warning The Nitro and Sulfonyl groups act as 'magnets' (EWGs), pulling electrons and inviting attack at the Methoxy position.

Caption: Mechanism of Nucleophilic Aromatic Substitution (


). The methoxy group is displaced by thiols due to activation by the nitro and sulfonyl groups.

References & Further Reading

  • Sulfonamide Hydrolysis Kinetics:

    • Mechanism:[2][3][4][5] Sulfonamides are generally resistant to hydrolysis except under drastic acidic conditions (e.g., 80°C+ in strong acid).

    • Source: Searles, S., & Nukina, S. (1959). "Cleavage of Sulfonamides." Chemical Reviews.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism:[2][3][4][5] Nitro groups ortho or para to a leaving group (methoxy) activate the ring for nucleophilic attack.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

  • Photostability of Nitro Compounds:

    • Data: Nitro-aromatics undergo photoreduction to nitroso intermediates.

  • Solubility Data (Class Behavior):

    • Data: Sulfonamides (e.g., Sulfadiazine) show high DMSO solubility (>50 mg/mL) but low aqueous solubility (<0.5 mg/mL).[6]

    • Source: Cayman Chemical Product Information (Sulfadiazine).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 13C NMR Characterization of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine . It is designed for medicinal chemists and analytical scientists requiring rig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification and comparative performance data against synthetic precursors and analogues.[1]

Executive Summary & Compound Profile

1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine is a sulfonamide scaffold frequently utilized as an intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and epigenetic modulators. Its structural integrity relies on the stability of the sulfonamide bond and the electronic environment of the tetrasubstituted benzene ring.[1]

  • Chemical Formula: C₁₂H₁₆N₂O₅S[1]

  • Molecular Weight: 300.33 g/mol [1]

  • Key Functional Groups: Sulfonamide (

    
    ), Nitro (
    
    
    
    ), Methoxy (
    
    
    ), Piperidine ring.[1]
  • Critical Application: The distinct 13C NMR signature of the quaternary carbons (C-ipso, C-NO2, C-OMe) serves as the primary validation checkpoint during synthesis, distinguishing the product from its hydrolytically unstable sulfonyl chloride precursor.[1]

Comparative Analysis: 13C NMR Spectral Data

The following data compares the target molecule against its direct precursor (4-methoxy-3-nitrobenzenesulfonyl chloride ) and a non-nitrated analogue. This comparison is vital for monitoring reaction completion (disappearance of chloride-specific shifts) and verifying the electronic influence of the nitro group.

Table 1: 13C NMR Chemical Shift Assignments (δ, ppm)

Solvent: CDCl₃, Referenced to 77.16 ppm[1]

Carbon PositionTarget: Piperidine DerivativeAlternative 1: Sulfonyl Chloride Precursor [1]Alternative 2: Non-Nitrated Analog (Piperidine-SO2-Ph-OMe)Signal Type
C-4 (Ar-OMe) 157.5 157.7~163.0Quaternary (Deshielded)
C-3 (Ar-NO₂) 139.0 139.2129.5 (C-H)Quaternary (Deshielded)
C-1 (Ar-SO₂) 128.5 135.9127.3Quaternary
C-6 (Ar-H) 133.0 132.8129.8Methine (Aromatic)
C-2 (Ar-H) 125.2 125.5114.2Methine (Aromatic)
C-5 (Ar-H) 114.1 114.5114.2Methine (Shielded)
Methoxy (-OCH₃) 57.2 57.655.6Methyl
Pip C-2/C-6 46.8 N/A46.9Methylene (N-adjacent)
Pip C-3/C-5 25.2 N/A25.3Methylene
Pip C-4 23.5 N/A23.6Methylene
Technical Insights on Shift Differences:
  • Reaction Monitoring (Cl vs. N): The most significant diagnostic change occurs at C-1 (Ipso-SO₂) . In the sulfonyl chloride, this carbon is highly deshielded (~136 ppm) due to the electronegativity of chlorine.[1] Upon formation of the sulfonamide, this signal typically shifts upfield to ~128-129 ppm , confirming the substitution of Cl by the piperidine nitrogen.[1]

  • Nitro Group Effect: Comparing the Target to Alternative 2 (Non-nitrated), the C-3 position shifts dramatically from ~129 ppm (C-H) to ~139 ppm (C-NO₂) .[1] Additionally, the C-4 (C-OMe) is shielded slightly (approx -5 ppm) in the absence of the ortho-nitro group, highlighting the steric and electronic crowding in the target molecule.

  • Piperidine Ring: The piperidine carbons appear as a distinct aliphatic set.[1] The C-2/C-6 carbons at 46.8 ppm are diagnostic for a sulfonamide-bound piperidine; a free piperidine would show these signals significantly upfield (~47 ppm -> ~45 ppm depending on protonation state, but distinct from amide-like environments).

Experimental Protocol: Synthesis & Characterization

This protocol ensures the generation of high-purity material suitable for the NMR data cited above.

Phase 1: Synthesis Workflow

Reagents: 4-Methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 g, 3.97 mmol) in anhydrous DCM (15 mL) under

    
     atmosphere. Cool to 0°C.[1][2][3]
    
  • Addition: Mix Piperidine (0.43 mL, 4.37 mmol) with Triethylamine (0.83 mL) in DCM (5 mL). Add this solution dropwise to the cooled sulfonyl chloride solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitoring: Check by TLC (Hexane:EtOAc 1:1).[1] The starting chloride (

    
    ) should disappear.[1]
    
  • Work-up: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), Sat.

    
     (2 x 15 mL), and Brine (15 mL).[1]
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude yellow solid from Ethanol/Water (9:1) or purify via silica flash chromatography (Hexane:EtOAc 8:2).

Phase 2: NMR Acquisition Parameters

To replicate the data in Table 1, ensure the following acquisition parameters are met to resolve the quaternary carbons.

  • Instrument: Bruker Avance III 400 MHz (or equivalent).

  • Probe: 5mm BBO or TXI.

  • Solvent:

    
     (99.8% D) + 0.03% TMS.[1]
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds . Critical: The quaternary carbons (C-3, C-4, C-1) have long T1 relaxation times. A short D1 will suppress their intensity, making assignment difficult.[1]

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

Visualizations & Logic Pathways

Figure 1: Synthesis & Validation Logic

This diagram illustrates the critical decision points during synthesis and the specific NMR signals used to validate each step.

SynthesisValidation Start Start: Sulfonyl Chloride React Reaction: + Piperidine / Et3N Start->React DCM, 0°C Signal_Cl 13C Signal: C-1 @ ~136 ppm Start->Signal_Cl Reference Check Checkpoint: TLC & 1H NMR React->Check Check->React Incomplete Product Target: Sulfonamide Check->Product Conversion Complete Signal_Prod 13C Signal: C-1 @ ~128 ppm Pip-C2 @ 46.8 ppm Product->Signal_Prod Validation

Caption: Logical workflow for synthesis and spectroscopic validation. Note the diagnostic shift of the C-1 carbon.

Figure 2: 13C Signal Assignment Logic

A visualization of the substituent effects determining the chemical shifts.[1]

NMRAssignment Benzene Benzene Core OMe 4-OMe (+30 ppm) Ipso Effect Benzene->OMe NO2 3-NO2 (+20 ppm) Ipso Effect Benzene->NO2 SO2 1-SO2 (+10 ppm) Ipso Effect Benzene->SO2 C4 C-4: 157.5 ppm (Max Deshielding) OMe->C4 Direct C5 C-5: 114.1 ppm (Ortho Shielding by OMe) OMe->C5 Ortho C3 C-3: 139.0 ppm (Strong Deshielding) NO2->C3 Direct

Caption: Substituent effect mapping. The 4-OMe and 3-NO2 groups synergistically deshield the aromatic ring carbons.

References

  • 4-Methoxy-3-nitrobenzenesulfonyl chloride 13C NMR Data. European Patent Office (EPO). Patent EP3898587B1, Paragraph [0109].[1] Available at: [Link][1]

  • Synthesis of Piperidine Sulfonamides. Organic Syntheses, Coll. Vol. 10, p. 550 (2004).[1] "Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides". Available at: [Link][1]

  • General 13C NMR Prediction Rules. University of Wisconsin-Madison. Hans Reich's Collection.[1] Available at: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectrum Analysis of the Sulfonamide Functional Group: A Comparative Approach

Abstract: The sulfonamide functional group (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, forming the structural basis for a vast class of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide functional group (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, forming the structural basis for a vast class of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. Consequently, its unambiguous identification and characterization are critical for drug development, quality control, and research. Infrared (IR) spectroscopy stands as a first-line analytical technique, offering a rapid, non-destructive, and highly specific fingerprint of this vital functional group. This guide provides an in-depth analysis of the sulfonamide IR spectrum, grounded in the causality of molecular vibrations. We will dissect the key absorption bands, compare the utility of IR spectroscopy against orthogonal techniques such as Raman, NMR, and Mass Spectrometry, and provide a field-proven experimental protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR)-FTIR.

Part 1: Deciphering the Sulfonamide Signature in IR Spectroscopy

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The sulfonamide group possesses several distinct bonds—N-H, S=O, and S-N—each of which absorbs infrared radiation at characteristic frequencies. Understanding these absorptions is fundamental to interpreting the spectrum correctly.

Key Vibrational Modes of the Sulfonamide Group

The most reliable and conspicuous peaks in the IR spectrum of a sulfonamide are due to the stretching vibrations of the S=O and N-H bonds.

  • S=O Stretching Vibrations: The sulfonyl (SO₂) portion of the group gives rise to two of the most intense and easily identifiable peaks in the entire spectrum. This is due to the large change in dipole moment during the stretching vibrations of the highly polar S=O bonds.

    • Asymmetric Stretching (νₐₛ SO₂): Typically observed as a very strong, sharp band in the 1344–1310 cm⁻¹ region.[1][2]

    • Symmetric Stretching (νₛ SO₂): Appears as another strong, sharp band in the 1187–1147 cm⁻¹ region.[1][2] The presence of these two distinct, intense bands is a highly reliable indicator of the sulfonyl group.

  • N-H Stretching Vibrations (ν N-H): The appearance of the N-H stretch depends on whether the sulfonamide is primary (–SO₂NH₂) or secondary (–SO₂NHR).

    • Primary Sulfonamides: These exhibit two distinct bands in the 3390–3229 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching modes.[1] The asymmetric band is typically found at a higher wavenumber (3390–3323 cm⁻¹) than the symmetric band (3279–3229 cm⁻¹).[1]

    • Secondary Sulfonamides: These show a single, weaker N-H stretching band, typically in the region of 3350–3310 cm⁻¹ .[3] The position and broadness of these peaks are sensitive to hydrogen bonding. In solid-state or concentrated samples, intermolecular hydrogen bonding can cause the peaks to broaden and shift to lower wavenumbers.[4]

  • S-N Stretching Vibration (ν S-N): This vibration is less intense than the S=O stretches but provides confirmatory evidence. It is typically found in the fingerprint region, appearing in the range of 935–895 cm⁻¹ .[2][3][4]

The diagram below illustrates the primary vibrational modes that constitute the sulfonamide's IR fingerprint.

Caption: Key vibrational modes of the sulfonamide functional group.

Summary of Characteristic IR Absorption Bands
Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric Stretch (Primary)3390–3229MediumTwo distinct bands. Position is sensitive to hydrogen bonding.[1][4]
N-H Stretch (Secondary)3350–3310Medium-WeakA single band.[3]
S=O Asymmetric Stretch (νₐₛ)1344–1310StrongOne of the most characteristic and intense peaks for the functional group.[1][2]
S=O Symmetric Stretch (νₛ)1187–1147StrongThe second highly characteristic and intense peak for the functional group.[1][2]
S-N Stretch (ν)935–895MediumConfirmatory peak, located in the fingerprint region.[2][4]

Part 2: A Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is unparalleled for the rapid confirmation of the sulfonamide functional group, a comprehensive structural elucidation requires a multi-technique, or orthogonal, approach. No single technique provides all the answers; instead, they offer complementary pieces of the molecular puzzle.

  • Raman Spectroscopy: Like IR, Raman spectroscopy probes molecular vibrations. However, it relies on changes in polarizability rather than changes in dipole moment. For sulfonamides, the S=O stretches are also strong in Raman. A key advantage of Raman is its low interference from water, making it suitable for analyzing aqueous solutions. Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) can achieve extremely low detection limits, which is valuable for trace residue analysis in complex matrices like swine urine.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the carbon-hydrogen framework and atomic connectivity. ¹H NMR can identify the proton on the sulfonamide nitrogen, which has a characteristic chemical shift, and can be used to study interactions between sulfonamides and other molecules.[7][8] ¹³C NMR identifies every unique carbon atom in the molecule. This level of detail is impossible to obtain from IR or Raman alone.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound with high accuracy and, through fragmentation analysis (MS/MS), offers clues about the molecule's substructures.[9] It is the gold standard for confirming molecular formulas and identifying sulfonamides in complex biological or environmental samples, often after separation by liquid chromatography (LC-MS).[10][11][12]

Comparison of Analytical Techniques for Sulfonamide Characterization
TechniqueInformation ProvidedSample StateKey StrengthsKey Weaknesses
FTIR Spectroscopy Functional groups, molecular fingerprintSolid, Liquid, GasRapid, non-destructive, excellent for identifying the SO₂NH group.Provides limited structural connectivity information.
Raman Spectroscopy Functional groups, molecular fingerprintSolid, LiquidLow interference from water, excellent for trace analysis with SERS.[5][6]Can be affected by sample fluorescence.
NMR Spectroscopy Atomic connectivity, detailed 3D structureSolutionUnambiguous structure elucidation, distinguishes between isomers.[7]Lower sensitivity, requires more sample, more expensive equipment.
Mass Spectrometry Molecular weight, elemental formula, fragmentationSolid, Liquid, GasExtremely high sensitivity, ideal for identification in mixtures.[9][10]Isomers can be difficult to distinguish without chromatography.

Part 3: Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR

The following protocol describes a self-validating system for obtaining a high-quality spectrum of a solid sulfonamide sample using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is the preferred method for its simplicity, speed, and minimal sample preparation.

Step-by-Step Methodology
  • System Preparation & Verification:

    • Causality: The instrument must be free from interfering signals.

    • Action: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Causality: Any residue on the ATR crystal will appear in your sample's spectrum, leading to inaccurate data. The solvent used for cleaning must not damage the crystal (e.g., diamond, zinc selenide).

    • Action: Clean the surface of the ATR crystal using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Causality: This is the most critical step for data integrity. A background scan measures the spectrum of the ambient environment (atmosphere and the ATR crystal itself). This spectrum is then mathematically subtracted from the sample spectrum, ensuring that the final result contains only information from the sample.

    • Action: With the clean, empty ATR accessory in place, initiate the "Collect Background" command in the software. The anvil should be in the down position to ensure the background is collected under the same conditions as the sample.

  • Sample Application:

    • Causality: Only the portion of the sample in intimate contact with the ATR crystal will be measured.

    • Action: Place a small amount of the solid sulfonamide powder (typically just enough to cover the crystal surface) onto the center of the ATR crystal.

  • Applying Pressure & Ensuring Contact:

    • Causality: The quality of an ATR spectrum is directly proportional to the quality of the contact between the sample and the crystal. Insufficient contact results in weak, noisy signals with poor peak shapes.

    • Action: Lower the integrated pressure anvil onto the sample until it clicks or the software indicates sufficient pressure has been applied. This ensures the solid powder is pressed firmly and evenly against the crystal surface.

  • Sample Spectrum Acquisition:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans.

    • Action: Initiate the "Collect Sample" command. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The resulting spectrum will be automatically ratioed against the stored background spectrum.

  • Post-Acquisition Cleanup:

    • Causality: Prevents cross-contamination of future samples.

    • Action: Raise the anvil, remove the bulk of the sample powder, and clean the crystal and anvil tip thoroughly as described in Step 2.

The workflow is visualized in the diagram below.

workflow prep 1. System Preparation (Equilibrate, Purge) clean_pre 2. Clean ATR Crystal (Isopropanol) prep->clean_pre background 3. Collect Background (Empty Crystal, Anvil Down) clean_pre->background apply_sample 4. Apply Sample Powder background->apply_sample apply_pressure 5. Apply Pressure (Ensure Good Contact) apply_sample->apply_pressure collect_sample 6. Collect Sample Spectrum (16-32 Scans) apply_pressure->collect_sample process Data Output (Absorbance vs. Wavenumber) collect_sample->process clean_post 7. Clean ATR Crystal (Post-Analysis) process->clean_post

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Conclusion

Infrared spectroscopy is an indispensable tool in the arsenal of researchers working with sulfonamides. Its ability to provide a rapid, definitive fingerprint of the –SO₂NH– functional group through its characteristic S=O and N-H stretching vibrations is unmatched in its efficiency. However, true scientific rigor demands a holistic view. While IR confirms the presence of the sulfonamide group, it should be used in concert with orthogonal techniques like NMR for structural mapping and Mass Spectrometry for molecular weight confirmation. By understanding the strengths and limitations of each method and by employing robust experimental protocols, scientists can achieve comprehensive and trustworthy characterization of these vital pharmaceutical compounds.

References

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 59(9), 965-969. [Link]

  • Fotsing, S. R., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 993. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Di Corcia, A., & Nazzari, M. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Derivatization. Journal of Chromatographic Science, 40(7), 387-394. [Link]

  • Petersen, R. L., et al. (1976). Determination of ionization state by resonance Raman spectroscopy. Sulfonamide binding to carbonic anhydrase. Journal of the American Chemical Society, 98(17), 5402-5404. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]

  • Nasiu, F., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7468. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy. Langmuir, 32(31), 7854-7861. [Link]

  • Michalska, D., & Bieganowska, M. (2011). Chemical identification and determination of sulfonamides in n-component solid mixtures within THz-region--solid-state Raman spectroscopic and mass spectrometric study. Talanta, 85(5), 2562-2575. [Link]

  • Li, Y., et al. (2022). Rapid detection of sulfonamide antibiotics residues in swine urine by surface-enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 1), 120530. [Link]

  • Zhang, Y., et al. (2022). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 94(1), 389-396. [Link]

  • Benmebarek, S., et al. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

  • Banci, L., et al. (1992). ¹H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar. [Link]

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  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Sipos, E., et al. (2020). Multiple‐Use Microplate Assay for Submicromolar Ultra High‐Throughput Separation of Amines Based on their Degree of Substitution. Angewandte Chemie International Edition, 59(38), 16491-16495. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE

Executive Summary & Chemical Profile Objective: To establish a fail-safe operational protocol for the handling, synthesis use, and disposal of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine . This compound is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To establish a fail-safe operational protocol for the handling, synthesis use, and disposal of 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine .

This compound is a specialized intermediate often utilized in medicinal chemistry for the development of sulfonamide-based therapeutics (e.g., targeting CNS pathways or infectious diseases).[1][2][3][4] Its structure combines a nitro-substituted benzenesulfonyl core with a piperidine ring .[1][2][3][4] This specific functional group arrangement dictates our safety strategy: we must manage the risks of skin sensitization (sulfonamide), potential aromatic amine toxicity (nitro reduction), and respiratory irritation.[2][3][4]

Chemical Identity:

  • Chemical Name: 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine[1][5][2][3][4][6]

  • Structural Class: N-substituted Sulfonamide / Nitroaromatic[1][5][2][3][4]

  • Physical State: Solid (typically yellow to off-white crystalline powder)[1][5][2][3][4]

  • Solubility: Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water.[2][3]

Risk Assessment & Hazard Identification

As no specific GHS-validated Safety Data Sheet (SDS) exists for this exact research chemical in public repositories, we apply the "Universal Precautionary Principle" for novel organic intermediates.[1][2][3][4] We derive hazards from its functional moieties:

Functional GroupAssociated HazardMechanism of Action
Sulfonamide Linkage Skin Sensitization (H317) Haptens can bind to skin proteins, triggering immune response (allergic dermatitis).[1][5][2][3][4]
Nitro Group (-NO₂) Specific Target Organ Toxicity Metabolic reduction to aromatic amines can cause methemoglobinemia or liver toxicity upon chronic exposure.[1][5][2][3][4]
Piperidine Moiety Irritant / Corrosive Potential While the amide bond mitigates piperidine's basicity, hydrolysis products are toxic and corrosive.[1][2][4]
General Solid Inhalation Toxicity (H332) Fine particulates can deeply penetrate lung tissue, causing inflammation or systemic absorption.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system: if the task changes, the PPE must upgrade accordingly.[5][2][3]

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution/Heating/Spill)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Silver Shield / Laminate under NitrileNitro compounds can permeate standard nitrile over time.[1][5][2][3][4] Double gloving provides a breakthrough indicator.[5][2][3][4]
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldSolutions pose a splash risk; nitro-aromatics are severe eye irritants.[1][5][2][3][4]
Respiratory Fume Hood (Face velocity: 0.5 m/s)N95/P100 Respirator (if outside hood)Engineering controls are primary.[1][5][2][3][4] Respirators are a backup for spill cleanup only.[5][2][3][4]
Body Defense Lab Coat (100% Cotton or Nomex)Tyvek® Apron / Sleeve CoversSynthetic fabrics (polyester) can melt into skin if a fire occurs; Tyvek provides chemical impermeability.[1][5][2][3][4]

Operational Handling Procedures

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry place (2-8°C recommended) away from light. Nitro compounds can degrade photolytically.[2][3][4]

  • Segregation: Keep away from strong reducing agents (e.g., LiAlH₄, H₂) and strong bases to prevent uncontrolled exothermic reactions.[3][4]

Phase 2: Weighing & Transfer (The Critical Control Point)
  • Static Control: Use an anti-static gun or polonium strip if the powder is fluffy.[1][5][2][4] Static discharge can disperse hazardous dust.[5][2][3][4]

  • The "In-Hood" Rule: NEVER weigh this compound on an open bench. Move the micro-balance into the fume hood or use a transfer vessel.

    • Tare the receiving vial (with cap) outside to avoid draft errors.

    • Transfer solid inside the hood using a disposable spatula.[5][2][3][4]

    • Cap the vial before removing it from the hood.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve in DCM or DMSO.[1][5][2][3][4] Avoid ethers (THF/Ether) if potential peroxides are present, as nitro compounds can act as oxidizers in specific conditions.[2][3][4]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon.[1][5][2][3][4] While not strictly pyrophoric, excluding oxygen minimizes side reactions and moisture absorption.[2][3][4]

Emergency Response & Waste Disposal

Accidental Exposure Protocol
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][5][2][3][4][7][8] Do not use organic solvents (ethanol/acetone) as they increase skin permeability to nitro compounds.[1][2][3][4]

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.[2][3][4] Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2][3][4]

Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in Hazardous Solid Waste (Toxic/Organic) .[2][3]

  • Liquid Waste: Collect reaction mixtures in Halogenated or Non-Halogenated Organic Waste streams depending on the solvent.[1][5][2][4]

  • Quenching: If unreacted sulfonyl chloride precursors are present, quench with aqueous sodium bicarbonate before disposal to neutralize acidity.[2][3][4]

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafetyWorkflow Start START: Handling 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine RiskAssess Step 1: Risk Assessment (Solid vs. Solution) Start->RiskAssess SolidState Solid State Handling RiskAssess->SolidState Powder/Crystal SolutionState Solution State Handling RiskAssess->SolutionState Dissolved/Reaction PPE_Solid PPE: Double Nitrile Gloves, Lab Coat, Safety Glasses SolidState->PPE_Solid PPE_Liquid PPE: Splash Goggles, Chem-Resistant Apron, Double Gloves SolutionState->PPE_Liquid Control_Solid Engineering Control: Fume Hood REQUIRED Anti-static tools PPE_Solid->Control_Solid Control_Liquid Engineering Control: Secondary Containment Tray Inert Atmosphere (N2/Ar) PPE_Liquid->Control_Liquid Disposal Disposal: Segregate into Hazardous Organic Waste Control_Solid->Disposal Control_Liquid->Disposal

Caption: Operational workflow distinguishing safety requirements between solid handling (dust risk) and solution handling (splash/absorption risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3967409, 1-(3-Methoxy-4-nitrophenyl)piperazine (Structural Analog).[1][5][2][3][4] Retrieved from [Link][1][5][2][3][4]

  • BuyersGuideChem. 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine (Structural Analog Supplier Data). Retrieved from [Link]

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